molecular formula C12H10N2O B2420605 dibenzo[b,d]furan-2-ylhydrazine CAS No. 412925-78-1

dibenzo[b,d]furan-2-ylhydrazine

Cat. No.: B2420605
CAS No.: 412925-78-1
M. Wt: 198.225
InChI Key: WSBLNUFWZJTRAR-UHFFFAOYSA-N
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Description

dibenzo[b,d]furan-2-ylhydrazine is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a dibenzofuran moiety attached to a hydrazine group. Dibenzofuran itself is a heterocyclic compound consisting of two benzene rings fused to a central furan ring. The addition of a hydrazine group to the dibenzofuran structure imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzofuran-2-ylhydrazine typically involves the reaction of dibenzofuran with hydrazine or its derivatives. One common method is the condensation reaction between dibenzofuran-2-carbaldehyde and hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of dibenzofuran-2-ylhydrazine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

dibenzo[b,d]furan-2-ylhydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azides, nitroso derivatives, amines, and various substituted hydrazines. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

dibenzo[b,d]furan-2-ylhydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzofuran-2-ylhydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce cell death in certain types of cancer cells. Additionally, the compound’s ability to generate reactive oxygen species contributes to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

dibenzo[b,d]furan-2-ylhydrazine is unique due to the presence of both the dibenzofuran moiety and the hydrazine group, which confer distinct reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

dibenzofuran-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)15-12/h1-7,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBLNUFWZJTRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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